
2,3,5,6-Tetramethylpyridine
Overview
Description
2,3,5,6-Tetramethylpyridine (CAS: 3748-84-3) is a methyl-substituted pyridine derivative characterized by four methyl groups at the 2, 3, 5, and 6 positions of the pyridine ring. This structural arrangement imparts unique steric and electronic properties, making it distinct from other methylpyridines. It is synthesized via the decarboxylation of 2,6-dimethyl-3,5-dicarbethoxypyridine under controlled conditions . The compound exhibits a pKa of 7.90 at 20°C, reflecting moderate basicity influenced by the electron-donating methyl groups and the aromatic pyridine core .
Applications of this compound span organic synthesis and food chemistry. As a hindered base, it minimizes racemization in peptide synthesis when used as an alternative to traditional bases like DIEA or NMM . Additionally, it serves as a flavor compound in high-temperature Daqu fermentation, with Monascus floridanus strains producing 0.27 mg/kg of the compound, enhancing the aroma profile of fermented grains .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetramethylpyridine can be synthesized by reacting pyridine with a methylating agent such as methyl iodide under appropriate reaction conditions . Another method involves reacting 3,5-lutidine with an aliphatic alcohol in the presence of a hydrogenation catalyst at a temperature of 200°C or higher .
Industrial Production Methods: The industrial production of this compound often involves the use of 3,5-lutidine as the starting material. This is reacted with an aliphatic alcohol in the presence of a hydrogenation catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
TMPy serves as a crucial building block in organic synthesis. Its unique structure allows chemists to explore new chemical reactions and mechanisms. It is particularly useful in the synthesis of collidines and other nitrogen-containing compounds.
Table 1: Synthesis Pathways for TMPy Derivatives
Reaction Type | Example Reaction | Major Products |
---|---|---|
Oxidation | TMPy + Oxidizing Agent | N-oxides |
Reduction | TMPy + Reducing Agent | Amine derivatives |
Substitution | TMPy + Alkyl Halide | Functionalized derivatives |
Biological Research
Antimicrobial and Anticancer Properties
Recent studies have investigated the biological activities of TMPy, revealing its potential as an antimicrobial and anticancer agent. The compound has shown efficacy against various pathogens and cancer cell lines.
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, TMPy demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antimicrobial agents .
Pharmaceutical Applications
Therapeutic Agent Development
TMPy is being explored as a therapeutic agent due to its ability to interact with biological targets. Its mechanism of action involves binding to specific enzymes and receptors, potentially modulating their activity.
Table 2: Potential Therapeutic Applications
Application Area | Description | References |
---|---|---|
Cancer Treatment | Inhibition of cancer cell proliferation | |
Antimicrobial Agents | Development of new antibiotics | |
Neurological Disorders | Potential neuroprotective effects |
Industrial Uses
Raw Material in Agrochemicals and Pharmaceuticals
TMPy is utilized as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like Omeprazole. It also finds applications in the agrochemical sector.
Table 3: Industrial Applications of TMPy
Industry | Application | Examples |
---|---|---|
Pharmaceuticals | Synthesis of active pharmaceutical ingredients | Omeprazole |
Agrochemicals | Production of herbicides and pesticides | Various formulations |
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Structural Isomers and Basicity
The position and number of methyl groups on the pyridine ring significantly influence physical and chemical properties. Key comparisons include:
Key Insight : The higher pKa of this compound compared to collidine (7.90 vs. ~7.4) arises from enhanced electron donation by methyl groups in a symmetric arrangement, stabilizing the protonated form.
Saturated vs. Aromatic Derivatives
Saturated piperidine derivatives exhibit markedly higher basicity due to the absence of aromatic ring electron withdrawal:
Compound | Structure | pKa | Applications |
---|---|---|---|
2,2,6,6-Tetramethylpiperidine | Saturated ring | 1.24 | Strong base in non-polar solvents |
This compound | Aromatic ring | 7.90 | Moderate base; food and synthesis uses |
Key Insight : The aromatic pyridine ring reduces basicity compared to saturated analogs, but methyl substitution offsets this effect partially.
Halogenated and Functionalized Derivatives
Substitution with halogens or functional groups alters reactivity and applications:
Key Insight : Halogenation introduces electron-withdrawing effects, reducing basicity but enabling niche applications in agrochemicals and drug synthesis.
Biological Activity
2,3,5,6-Tetramethylpyridine (TMP) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
TMP is a derivative of pyridine with four methyl groups attached to the 2, 3, 5, and 6 positions. Its molecular formula is C₉H₁₁N, and it has a molecular weight of approximately 135.19 g/mol. The presence of multiple methyl groups enhances its lipophilicity and influences its interaction with biological targets.
Synthesis
TMP can be synthesized through various methods, including alkylation of pyridine derivatives. A notable method involves the use of zeolite catalysts like HZSM-5 in the presence of carbonyl compounds to achieve high yields of TMP along with other collidines .
1. Antimicrobial Properties
TMP exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For example, TMP has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings .
2. Anti-inflammatory Effects
Research indicates that TMP possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .
3. Neuroprotective Effects
TMP has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant enzymes and reducing apoptosis in neuronal cells .
4. Enzyme Inhibition
Preliminary studies suggest that TMP may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), which could be beneficial in treating Alzheimer's disease .
Research Findings
Recent studies have focused on optimizing the production and biological evaluation of TMP derivatives:
- Case Study on Antimicrobial Activity : A study tested TMP against various bacterial strains and found that it inhibited E. coli growth at concentrations as low as 50 µg/mL .
- Neuroprotection Research : In vitro experiments demonstrated that TMP treatment significantly reduced neuronal cell death induced by oxidative stress compared to untreated controls .
Data Tables
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,3,5,6-Tetramethylpyridine critical for experimental design?
- Methodological Answer : The pKa of this compound is 7.90 at 20°C, a critical parameter for buffer selection in reactions involving protonation/deprotonation equilibria . Researchers should also consider its solubility in polar vs. nonpolar solvents, volatility (relevant for gas-phase reactions), and stability under varying pH and temperature conditions. For instance, thermal stability should be assessed via thermogravimetric analysis (TGA) if high-temperature applications are planned.
Q. What synthetic routes are reported for this compound in laboratory settings?
- Methodological Answer : While classical chemical synthesis routes (e.g., methylation of pyridine derivatives) are common, microbial biosynthesis offers an alternative. Monascus floridanus strain H26 has demonstrated the ability to produce this compound (0.27 mg/kg) in high-temperature Daqu fermentation, suggesting enzymatic methylation pathways . For lab-scale synthesis, researchers should optimize parameters like substrate concentration, pH, and microbial growth conditions to enhance yield.
Q. How can researchers determine the purity and structural integrity of synthesized this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. For example, GC-MS can identify volatile impurities, while H NMR (in CDCl₃ or DMSO-d₆) should show distinct methyl group resonances (δ ~2.3–2.6 ppm) and aromatic proton signals (δ ~6.8–8.0 ppm). Quantitative purity analysis via elemental analysis or mass spectrometry is recommended to confirm stoichiometry.
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?
- Methodological Answer : Conduct a meta-analysis focusing on variables such as:
- Sample purity : Impurities (e.g., isomers or methylated byproducts) may skew bioactivity results. Use high-resolution LC-MS to verify compound integrity.
- Experimental conditions : Compare solvent systems, concentration ranges, and biological models (e.g., in vitro vs. in vivo).
- Data normalization : Standardize activity metrics (e.g., IC₅₀, EC₅₀) against positive controls. Cross-validation with orthogonal assays (e.g., fluorescence-based vs. radiometric) reduces method-specific biases .
Q. What methodologies are effective for quantifying trace amounts of this compound in complex matrices like fermented foods?
- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for volatile compound analysis. Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects. For non-volatile derivatives, employ HPLC with UV/Vis detection (λ ~260 nm for pyridine rings) or tandem MS for enhanced sensitivity. Method validation should include recovery tests (spiked samples) and limit of detection (LOD) studies .
Q. What microbial pathways contribute to the biosynthesis of this compound in high-temperature fermentation?
- Methodological Answer : In Monascus floridanus, the compound likely arises via methyltransferase activity on pyridine precursors. To elucidate pathways:
Properties
IUPAC Name |
2,3,5,6-tetramethylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)9(4)10-8(6)3/h5H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVUWIYUMVQJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190916 | |
Record name | 2,3,5,6-Tetramethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3748-84-3 | |
Record name | 2,3,5,6-Tetramethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3748-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetramethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6-Tetramethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetramethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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